molecular formula C8H7BrClI B585734 4-Bromo-2-chloro-1-(2-iodoethyl)benzene CAS No. 916516-91-1

4-Bromo-2-chloro-1-(2-iodoethyl)benzene

Cat. No. B585734
M. Wt: 345.402
InChI Key: FYOIKHJHYDLNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-chloro-1-(2-iodoethyl)benzene” is a halogenated hydrocarbon . It has a molecular formula of C8H7BrClI . The average mass is 345.403 Da and the monoisotopic mass is 343.846405 Da .


Synthesis Analysis

The synthesis of polysubstituted benzenes like “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” often involves multiple steps and requires a working knowledge of many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme . For example, bromination can be introduced by bromination with Br2/FeBr3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” can be analyzed using various methods. The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” can be complex. For example, (2-Iodoethyl)benzene, a related compound, is reported to undergo triethyl borane-mediated intermolecular radical addition with 2 H -azirine-3-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” include a molecular formula of C8H7BrClI, an average mass of 345.403 Da, and a monoisotopic mass of 343.846405 Da .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Halogenated benzene derivatives are pivotal in organic synthesis, serving as intermediates in the preparation of complex molecules. For instance, the synthesis of mixed halogenated compounds, like 2-bromo-4-iodo-1,3,5-trimethylbenzene, demonstrates the utility of halogenated benzenes in ring halogenations, leveraging N-Halosuccinimide and acidic catalysts for selective halogenation (Bovonsombat & Mcnelis, 1993). Similarly, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes' deprotonation adjacent to the halogen substituent showcases the role of halogenated benzenes in regioselective synthesis (Mongin, Desponds, & Schlosser, 1996).

Pharmacological Applications

Halogenated benzene derivatives also find applications in the development of pharmacologically active molecules. For example, the synthesis of N-Piperidine benzamides CCR5 antagonists employs 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as an intermediate. These compounds exhibit bioactivity by modulating the CCR5 receptor, highlighting their potential in drug development (Cheng De-ju, 2015).

Material Science Applications

In the realm of material science, halogenated benzenes contribute to the synthesis of novel materials. The preparation of porous materials via halogen...halogen interactions using tris(4-halophenyl)benzene-1,3,5-tricarboxamides demonstrates the strategic use of halogenated benzenes in constructing materials with specific properties (Rajput, Chernyshev, & Biradha, 2010).

Analytical and Environmental Studies

Furthermore, studies on the sonolysis of fluoro-, chloro-, bromo-, and iodobenzene provide insights into the degradation pathways of halogenated benzenes in environmental contexts. These studies help understand the persistence and breakdown of such chemicals in nature, offering valuable information for environmental monitoring and remediation efforts (Drijvers, Van Langenhove H, & Herrygers, 2000).

Safety And Hazards

While specific safety and hazard information for “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” is not available, it’s important to handle all chemicals with care. For example, (2-Iodoethyl)benzene should be handled with personal protective equipment, and sources of ignition should be removed .

properties

IUPAC Name

4-bromo-2-chloro-1-(2-iodoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClI/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOIKHJHYDLNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673077
Record name 4-Bromo-2-chloro-1-(2-iodoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-chlorophenyl)ethyl Iodide

CAS RN

916516-91-1
Record name 4-Bromo-2-chloro-1-(2-iodoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.